molecular formula C8H9BrClNS B6184235 6-bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride CAS No. 2648956-71-0

6-bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride

Cat. No.: B6184235
CAS No.: 2648956-71-0
M. Wt: 266.6
InChI Key:
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Description

6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride is a brominated organic compound belonging to the benzothiophene family. It is characterized by the presence of a bromine atom at the 6th position of the benzothiophene ring, a dihydro structure at the 2,3 positions, and an amine group at the 3rd position, forming a hydrochloride salt.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,3-dihydro-1-benzothiophene as the starting material.

  • Bromination: The bromination step involves the addition of bromine (Br2) to the benzothiophene ring at the 6th position. This reaction is usually carried out in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient separation and purification techniques to achieve high yields and quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the brominated compound to its corresponding hydroxyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzothiophene-3-one derivatives.

  • Reduction Products: Benzothiophene-3-ol derivatives.

  • Substitution Products: Various amines and azides at the bromine position.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery. Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with an indene ring instead of benzothiophene.

  • 6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride: Similar structure but with a benzofuran ring instead of benzothiophene.

Uniqueness: The presence of the sulfur atom in the benzothiophene ring distinguishes 6-bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride from its indene and benzofuran counterparts, potentially leading to different chemical and biological properties.

Properties

CAS No.

2648956-71-0

Molecular Formula

C8H9BrClNS

Molecular Weight

266.6

Purity

95

Origin of Product

United States

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